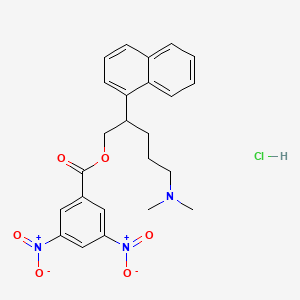

1-Naphthaleneethanol, beta-(3-(dimethylamino)propyl)-, 3,5-dinitrobenzoate (ester), monohydrochloride

Beschreibung

Herstellungsmethoden

Die Synthese von 1-Naphthalinethanol, beta-(3-(Dimethylamino)propyl)-, 3,5-Dinitrobenzoat (Ester), Monohydrochlorid umfasst mehrere Schritte. Der primäre Syntheseweg beinhaltet die Veresterung von 1-Naphthalinethanol mit 3,5-Dinitrobenzoesäure in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen typischerweise das Rückflusskochen der Reaktanten in einem organischen Lösungsmittel wie Dichlormethan oder Toluol. Der resultierende Ester wird dann mit beta-(3-(Dimethylamino)propyl)-amin umgesetzt, um das Endprodukt zu bilden. Industrielle Produktionsmethoden können ähnliche Schritte, aber in größerem Maßstab mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Eigenschaften

CAS-Nummer |

119585-29-4 |

|---|---|

Molekularformel |

C24H26ClN3O6 |

Molekulargewicht |

487.9 g/mol |

IUPAC-Name |

[5-(dimethylamino)-2-naphthalen-1-ylpentyl] 3,5-dinitrobenzoate;hydrochloride |

InChI |

InChI=1S/C24H25N3O6.ClH/c1-25(2)12-6-9-18(23-11-5-8-17-7-3-4-10-22(17)23)16-33-24(28)19-13-20(26(29)30)15-21(14-19)27(31)32;/h3-5,7-8,10-11,13-15,18H,6,9,12,16H2,1-2H3;1H |

InChI-Schlüssel |

JRTXNEOYDRCLCR-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)CCCC(COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC3=CC=CC=C32.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Naphthaleneethanol, beta-(3-(dimethylamino)propyl)-, 3,5-dinitrobenzoate (ester), monohydrochloride involves multiple steps. The primary synthetic route includes the esterification of 1-Naphthaleneethanol with 3,5-dinitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene. The resulting ester is then reacted with beta-(3-(dimethylamino)propyl)-amine to form the final product. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Naphthalinethanol, beta-(3-(Dimethylamino)propyl)-, 3,5-Dinitrobenzoat (Ester), Monohydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden. Die Hauptprodukte, die bei der Oxidation gebildet werden, sind Naphthalinderivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden. Die Reduktion der Nitrogruppen in der Verbindung führt zur Bildung von Aminoderivaten.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Dimethylaminogruppe.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-Naphthalinethanol, beta-(3-(Dimethylamino)propyl)-, 3,5-Dinitrobenzoat (Ester), Monohydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung ist dafür bekannt, mit Enzymen und Rezeptoren in biologischen Systemen zu interagieren, was zu verschiedenen biochemischen Effekten führt. Die Nitrogruppen in der Verbindung spielen eine entscheidende Rolle für ihre Reaktivität und biologische Aktivität. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, werden noch untersucht, und weitere Forschung ist erforderlich, um den Wirkmechanismus vollständig aufzuklären.

Wirkmechanismus

The mechanism of action of 1-Naphthaleneethanol, beta-(3-(dimethylamino)propyl)-, 3,5-dinitrobenzoate (ester), monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The nitro groups in the compound play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Vergleich Mit ähnlichen Verbindungen

1-Naphthalinethanol, beta-(3-(Dimethylamino)propyl)-, 3,5-Dinitrobenzoat (Ester), Monohydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1-Naphthalinethanol-Derivate: Diese Verbindungen teilen eine ähnliche Grundstruktur, unterscheiden sich aber in den Substituenten, die an den Naphthalinring gebunden sind.

Beta-(3-(Dimethylamino)propyl)-Derivate: Diese Verbindungen haben die gleiche Seitenkette, unterscheiden sich aber in den funktionellen Gruppen, die an die Hauptstruktur gebunden sind.

3,5-Dinitrobenzoatester: Diese Verbindungen haben die gleiche Estergruppe, unterscheiden sich aber in der Alkoholkomponente, die bei der Veresterungsreaktion verwendet wird.

Die Einzigartigkeit von 1-Naphthalinethanol, beta-(3-(Dimethylamino)propyl)-, 3,5-Dinitrobenzoat (Ester), Monohydrochlorid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm unterschiedliche chemische und biologische Eigenschaften verleiht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.